molecular formula C19H22FN3O B11097911 2-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)acetamide

2-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B11097911
M. Wt: 327.4 g/mol
InChI Key: WQBBOZDPFPVNCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of Benzylpiperazine: The initial step involves the synthesis of benzylpiperazine by reacting piperazine with benzyl chloride under basic conditions.

    Acylation Reaction: The benzylpiperazine is then acylated with 4-fluorophenylacetyl chloride in the presence of a base such as triethylamine to form the desired product.

The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures (25-40°C).
  • Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and purity. This can involve:

  • Use of automated reactors for precise control of reaction conditions.
  • Implementation of purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These may include:

    Receptors: The compound may bind to certain receptors, modulating their activity.

    Enzymes: It can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways.

    Pathways: The compound may influence signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s ability to interact with biological targets and improve its metabolic stability.

Properties

Molecular Formula

C19H22FN3O

Molecular Weight

327.4 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C19H22FN3O/c20-17-6-8-18(9-7-17)21-19(24)15-23-12-10-22(11-13-23)14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,21,24)

InChI Key

WQBBOZDPFPVNCM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.